3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups, along with the pyridine and thiophene rings, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-b]pyridine derivatives .
Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the desired thieno[2,3-b]pyridine structure . The reaction conditions often include the use of bases such as potassium carbonate in solvents like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibitors and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds like 2-thioxopyridine-3-carbonitrile and 3-cyanopyridine-2-thiolate are structurally similar and used in similar applications.
Uniqueness
3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-7-11-12(15)9-1-2-10(17-13(9)18-11)8-3-5-16-6-4-8/h1-6H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLIQFVAHIFTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C#N)N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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